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An In-Depth Technical Guide to the Physicochemical Properties of 4,6,8-Trimethylquinoline

Introduction
4,6,8-Trimethylquinoline is a substituted heterocyclic aromatic compound belonging to the

quinoline family. Its unique molecular architecture, featuring a fused benzene and pyridine ring

system with methyl groups at the 4, 6, and 8 positions, makes it a valuable building block in

various scientific domains.[1] This compound serves as a critical intermediate in the synthesis

of dyes, pigments, and pharmaceuticals.[1][2][3] Furthermore, its distinct properties have led to

its investigation for applications in advanced materials, such as organic light-emitting diodes

(OLEDs), and as a performance-enhancing additive in fuels.[1][2][3]

This guide provides a comprehensive analysis of the core physicochemical properties of 4,6,8-
Trimethylquinoline. Designed for researchers, scientists, and drug development

professionals, this document consolidates available experimental data, offers expert insights

into predicted characteristics where data is absent, and presents robust, field-proven protocols

for empirical validation. Our approach moves beyond simple data tabulation to explain the

causality behind these properties and their implications for practical application.

Section 1: Core Physicochemical and Structural
Data
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The fundamental identity and physical state of a compound are the cornerstones of its scientific

application. 4,6,8-Trimethylquinoline is a solid at room temperature, appearing as a white to

light orange crystalline powder.[1][4] Its core identifiers and known properties are summarized

below. The lack of publicly available data for properties such as boiling point and density

highlights critical gaps in the characterization of this otherwise valuable compound.

Property Value Source(s)

CAS Number 88565-88-2 [1][2][3][4]

Molecular Formula C₁₂H₁₃N [1][2][3][4]

Molecular Weight 171.24 g/mol [1][2][3][4]

Physical State Solid Crystalline Powder [1][4]

Appearance
White to light yellow to light

orange
[1][2][3]

Melting Point 56 - 60 °C [1][2][3]

Purity (Typical) ≥ 98% (GC) [1][2][3]

Storage Conditions
Room Temperature, Cool and

Dark Place
[1]

Boiling Point Data Not Available

Density Data Not Available

pKa
Data Not Available (See

Section 3)

Section 2: Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation and purity confirmation. However,

a comprehensive search of scientific literature and spectral databases reveals a significant gap

in the experimental data for 4,6,8-Trimethylquinoline.[5] This section outlines the expected

spectroscopic features based on the known principles of NMR and IR spectroscopy and the

analysis of structurally related quinoline compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
(Predicted)
NMR spectroscopy provides the most definitive evidence for molecular structure. For 4,6,8-
Trimethylquinoline, the key insights would come from the chemical shifts and coupling

patterns of its protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR Spectroscopy (Predicted):

Aromatic Protons: The protons on the quinoline core will appear in the aromatic region

(typically δ 7.0-8.5 ppm). The specific chemical shifts will be influenced by the electron-

donating effects of the three methyl groups, which tend to shift attached and ortho/para

protons to a higher field (lower ppm) compared to unsubstituted quinoline. We would

expect to see distinct signals for H-2, H-3, H-5, and H-7.

Methyl Protons: Three sharp singlet peaks are expected in the aliphatic region (typically δ

2.3-2.8 ppm), each integrating to 3 protons. The C4-methyl group is often shifted slightly

downfield due to its position adjacent to the nitrogen-containing ring.

¹³C NMR Spectroscopy (Predicted):

Aromatic Carbons: Nine distinct signals are expected for the carbons of the quinoline ring

system.

Methyl Carbons: Three signals in the aliphatic region (typically δ 15-25 ppm)

corresponding to the three methyl groups.

Infrared (IR) Spectroscopy (Predicted)
IR spectroscopy is used to identify the functional groups present in a molecule.

Aromatic C-H Stretching: Look for sharp peaks just above 3000 cm⁻¹, characteristic of sp² C-

H bonds.

Aliphatic C-H Stretching: Expect peaks just below 3000 cm⁻¹, corresponding to the C-H

bonds of the methyl groups.
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C=C and C=N Stretching: A series of sharp absorptions in the 1450-1650 cm⁻¹ region are

characteristic of the aromatic quinoline ring system.

Section 3: Basicity and pKa Determination
The nitrogen atom in the quinoline ring imparts basic properties to the molecule, allowing it to

be protonated in acidic conditions. The pKa is a quantitative measure of this basicity and is a

critical parameter in drug development, influencing solubility, receptor binding, and

pharmacokinetic properties.

Causality and Prediction
While no experimental pKa for 4,6,8-Trimethylquinoline is available, we can make an

informed prediction. The pKa of unsubstituted quinoline is approximately 4.9.[6] The three

methyl groups on the 4,6,8-Trimethylquinoline ring are electron-donating groups (EDGs).

Through an inductive effect, these groups increase the electron density on the quinoline ring

system, including the nitrogen atom. This makes the nitrogen lone pair more available for

protonation, thereby increasing its basicity. Therefore, the pKa of 4,6,8-Trimethylquinoline is

expected to be higher than 4.9.

The following diagram illustrates the workflow for the empirical determination of this crucial

parameter.
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Diagram 1: Workflow for pKa Determination

Sample Preparation

Potentiometric Titration

Data Analysis

Prepare a ~0.01 M solution
of 4,6,8-Trimethylquinoline
in a mixed solvent system

(e.g., Methanol/Water)

Calibrate pH meter with
standard buffers (pH 4, 7, 10)

Titrate the sample solution with
a standardized acid titrant

(e.g., 0.1 M HCl)

Proceed to Titration

Record pH after each
incremental addition of titrant

Plot pH vs. Volume of Titrant
(Titration Curve)

Generate Data

Determine the equivalence point
(max of first derivative)

Calculate pKa at the
half-equivalence point
(pKa = pH at 1/2 V_eq)

Click to download full resolution via product page

Caption: Workflow for pKa Determination.
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Experimental Protocol: Potentiometric pKa
Determination
This protocol provides a self-validating system for accurately measuring the pKa.

Preparation:

Accurately weigh approximately 43 mg of 4,6,8-Trimethylquinoline (0.25 mmol) and

dissolve it in 25 mL of a 50:50 methanol/water solvent system. The use of a co-solvent is

necessary due to the poor aqueous solubility of the compound.

Prepare a standardized 0.1 M HCl solution as the titrant.

Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01,

7.00, 10.01).

Titration:

Immerse the calibrated pH electrode and a magnetic stir bar into the sample solution.

Begin adding the 0.1 M HCl titrant in small, precise increments (e.g., 0.05 mL) using a

burette or automated titrator.

After each addition, allow the pH reading to stabilize before recording the pH and the total

volume of titrant added.

Continue the titration well past the equivalence point (the point of fastest pH change).

Data Analysis & Validation:

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate

a titration curve.

Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot

corresponds to the equivalence volume (V_eq).

The half-equivalence point occurs at exactly half of this volume (V_eq / 2).
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The pH of the solution at the half-equivalence point is equal to the apparent pKa (pKa') of

the compound in the chosen solvent system.

Trustworthiness Check: The experiment should be repeated at least three times to ensure

reproducibility. The resulting pKa values should agree within ±0.1 units.

Section 4: Solubility Profile and Determination
Qualitative descriptions note that 4,6,8-Trimethylquinoline exhibits "excellent solubility".[1][2]

[3] Structurally, its largely aromatic and hydrocarbon-like framework suggests high solubility in

nonpolar organic solvents (e.g., toluene, dichloromethane, ether) and moderate solubility in

polar aprotic solvents (e.g., DMSO, DMF). Due to the basic nitrogen, it is expected to exhibit

significantly increased solubility in acidic aqueous solutions via the formation of a protonated,

more polar salt.

Caption: Impact of Physicochemical Properties on Drug Development.

Experimental Protocol: Equilibrium Solubility
Determination (Shake-Flask Method)
This is the gold-standard method for determining thermodynamic solubility, a critical parameter

for drug formulation and development.

Setup:

In separate vials, add an excess amount of 4,6,8-Trimethylquinoline to a known volume

(e.g., 2 mL) of each test solvent (e.g., Water, pH 7.4 Phosphate Buffer, n-Octanol,

Ethanol). An excess is confirmed by the visible presence of undissolved solid.

Seal the vials tightly to prevent solvent evaporation.

Equilibration:

Place the vials in a shaker or rotator in a temperature-controlled environment (typically 25

°C or 37 °C) for a minimum of 24-48 hours. This duration is critical to ensure the system

reaches thermodynamic equilibrium.
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Sample Processing:

After equilibration, allow the vials to stand undisturbed for a short period to let the excess

solid settle.

Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter

the solution through a 0.22 µm syringe filter (e.g., PTFE for organic solvents, PVDF for

aqueous) to remove all undissolved particles. This step is crucial to avoid artificially high

results.

Quantification:

Accurately dilute the filtered supernatant with a suitable solvent.

Quantify the concentration of 4,6,8-Trimethylquinoline in the diluted sample using a

validated analytical method, such as High-Performance Liquid Chromatography with UV

detection (HPLC-UV) or UV-Vis Spectroscopy, against a standard curve of known

concentrations.

Calculate the original solubility in units such as mg/mL or µM.

Section 5: Potential Applications and Relevance
The physicochemical properties detailed in this guide are directly relevant to the compound's

utility.

Pharmaceutical Intermediates: The compound's defined melting point and high purity are

essential for its role as a starting material in multi-step syntheses, ensuring reaction

consistency and high yields.[1] Its solubility in organic solvents facilitates its use in various

reaction conditions.[1]

Fluorescent Dyes: The rigid, aromatic quinoline core is a known fluorophore. Understanding

its solubility and how its basicity (pKa) affects its protonation state is key to developing pH-

sensitive fluorescent probes.[1]

Drug Development: For any potential therapeutic application, properties like solubility, pKa,

and lipophilicity (which can be estimated from its structure) govern the ADME (Absorption,
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Distribution, Metabolism, and Excretion) profile of the molecule.

Conclusion
4,6,8-Trimethylquinoline is a versatile chemical with established applications and significant

potential. This guide has consolidated the known physicochemical data, highlighting a solid

understanding of its basic identity, melting point, and appearance. Crucially, it also identifies

significant data gaps, particularly the lack of empirical data for its pKa, boiling point, and

quantitative solubility.

By providing expert predictions based on chemical principles and detailing robust, standardized

protocols for determining these missing values, we have created a self-validating framework for

future research. The experimental determination of these properties is not merely an academic

exercise; it is a prerequisite for unlocking the full potential of 4,6,8-Trimethylquinoline in

advanced materials science and rational drug design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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